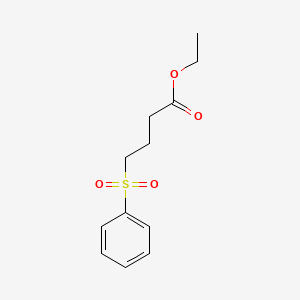

Ethyl 4-(phenylsulfonyl)butanoate

Description

Ethyl 4-(phenylsulfonyl)butanoate is an organosulfur compound characterized by a butanoate ester backbone with a phenylsulfonyl substituent at the 4-position. The phenylsulfonyl group (–SO₂Ph) imparts significant electron-withdrawing effects, influencing both chemical reactivity and physical properties. This compound is primarily utilized in organic synthesis as an intermediate for pharmaceuticals, agrochemicals, and materials science applications due to its stability and versatility in nucleophilic substitution or elimination reactions .

Properties

IUPAC Name |

ethyl 4-(benzenesulfonyl)butanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4S/c1-2-16-12(13)9-6-10-17(14,15)11-7-4-3-5-8-11/h3-5,7-8H,2,6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCZNHLMNKWAUIO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCS(=O)(=O)C1=CC=CC=C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(phenylsulfonyl)butanoate typically involves the esterification of 4-(phenylsulfonyl)butanoic acid with ethanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-(phenylsulfonyl)butanoic acid+ethanolacid catalystEthyl 4-(phenylsulfonyl)butanoate+water

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of solid acid catalysts, such as sulfonated resins, can facilitate the esterification process, allowing for easier separation and purification of the product.

Chemical Reactions Analysis

Types of Reactions: Ethyl 4-(phenylsulfonyl)butanoate undergoes various chemical reactions, including:

Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Substitution: The ester group can undergo nucleophilic substitution reactions, where the ethoxy group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or peracids can be used under mild conditions.

Reduction: Lithium aluminum hydride in anhydrous ether is commonly used for the reduction of esters.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products:

Oxidation: Formation of sulfone derivatives.

Reduction: Formation of 4-(phenylsulfonyl)butanol.

Substitution: Formation of substituted butanoate derivatives.

Scientific Research Applications

Medicinal Chemistry

Ethyl 4-(phenylsulfonyl)butanoate has been investigated for its potential therapeutic applications. Key areas include:

- Anti-inflammatory Agents : Research has indicated that derivatives of this compound may exhibit anti-inflammatory properties, making them candidates for treating conditions like arthritis and other inflammatory diseases. Studies have shown that the sulfonyl group can enhance the anti-inflammatory activity of the butanoate structure .

- Anticancer Activity : Preliminary studies suggest that this compound may have anticancer properties. A case study demonstrated its ability to inhibit cell proliferation in certain cancer cell lines, indicating potential as a chemotherapeutic agent .

Organic Synthesis

This compound serves as an important intermediate in organic synthesis:

- Synthesis of Sulfonamides : The compound can be utilized in the synthesis of various sulfonamide derivatives, which are crucial in pharmaceuticals due to their antibacterial properties. The sulfonyl group allows for further functionalization, leading to a variety of biologically active compounds .

- Building Block for Complex Molecules : Its structure makes it a versatile building block for synthesizing more complex organic molecules, including those used in agrochemicals and fine chemicals .

Material Science

In material science, this compound has been studied for its potential applications:

- Flame Retardants : Research indicates that compounds containing sulfonyl groups can enhance the flame-retardant properties of materials. This compound has been explored as part of flame-retardant formulations, contributing to improved safety in various applications .

- Surfactants : The compound's amphiphilic nature allows it to function as a surfactant in various industrial applications, including emulsification processes and as a processing aid in polymer manufacturing.

Case Studies

- Anti-inflammatory Study :

- Synthesis Application :

- Material Science Research :

Mechanism of Action

The mechanism of action of Ethyl 4-(phenylsulfonyl)butanoate involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various chemical reactions, such as nucleophilic substitution and oxidation, which can alter the properties of the target molecules. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can further participate in biochemical pathways.

Comparison with Similar Compounds

Structural Features and Functional Group Variations

The following table summarizes key structural differences and similarities between ethyl 4-(phenylsulfonyl)butanoate and related compounds:

Physicochemical Properties

- Solubility: The sulfonyl group in this compound increases polarity, enhancing solubility in polar aprotic solvents (e.g., DMF, DMSO) compared to non-polar analogs like ethyl 4-phenylbutanoate .

- Boiling Point: this compound exhibits a higher boiling point (~336°C predicted) due to stronger intermolecular forces (dipole-dipole interactions) versus ethyl 4-(m-tolylthio)butanoate (predicted 336.6°C) .

- Stability: The sulfonyl group confers oxidative stability, whereas sulfanyl analogs (e.g., ethyl 4-(m-tolylthio)butanoate) are prone to oxidation to sulfoxides or sulfones .

Key Research Findings

- Reactivity Studies: this compound undergoes Michael additions with amines or thiols at the β-position due to sulfonyl group activation .

- Comparative Yields: Mthis compound synthesis yields 52% , while ethyl 4-(3-cyanophenyl)butanoate derivatives achieve 85% yields under optimized conditions .

- Spectroscopic Data : NMR and HRMS analyses confirm structural integrity across analogs, with sulfonyl groups causing distinct downfield shifts in ¹³C NMR (~135–145 ppm for –SO₂Ph) .

Biological Activity

Ethyl 4-(phenylsulfonyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound is an ester compound characterized by the presence of a phenylsulfonyl group attached to a butanoate backbone. Its molecular formula is , and it is typically described as a colorless to slightly oily liquid with a fruity aroma.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The phenylsulfonyl moiety enhances the compound's reactivity, allowing it to participate in nucleophilic and electrophilic reactions. This interaction can modulate biological pathways, making it a valuable candidate for drug development.

Anticancer Activity

Recent studies have highlighted the anticancer potential of compounds containing sulfonyl groups. For instance, derivatives of phenylsulfonyl compounds have shown promising results in inhibiting tumor cell proliferation. A study investigating similar sulfonyl compounds reported IC50 values indicating potent activity against HepG-2 liver cancer cells, suggesting that this compound may exhibit similar properties .

Neuroprotective Effects

Research on related compounds indicates potential neuroprotective effects. For example, N-sulfonyl derivatives have been studied for their ability to inhibit calcium ion channels, which are crucial in neuronal signaling . This suggests that this compound may also influence neuronal health and function.

Case Studies and Research Findings

- Study on Antitumor Activity : A derivative featuring a phenylsulfonyl group demonstrated significant cytotoxicity against various cancer cell lines, with an emphasis on its mechanism involving apoptosis induction through the inhibition of STAT3 phosphorylation .

- Neuronal Channel Blockade : Another study focused on sulfonamide derivatives showed that these compounds effectively blocked voltage-gated calcium channels, which are involved in neurotransmitter release and neuronal excitability . This finding could be relevant for developing treatments for neurological disorders.

- Metabolic Stability : Investigations into the metabolic stability of sulfonamide-containing compounds have revealed that modifications can enhance bioavailability and reduce toxicity, which is critical for therapeutic applications .

Comparative Analysis

The following table summarizes key findings regarding this compound compared to similar sulfonamide derivatives:

| Compound Name | IC50 (µM) against HepG-2 | Mechanism of Action | Neuroprotective Properties |

|---|---|---|---|

| This compound | TBD | Induction of apoptosis via STAT3 inhibition | Potentially beneficial |

| N-sulfonyl derivatives | <0.019 | Calcium channel blockade | Confirmed |

| Methyl 4-(phenylsulfanyl)butanoate | TBD | Various (oxidation, reduction reactions) | Not specified |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.